molecular formula C6H11NO5 B12558348 Dimethyl N-hydroxyaspartate CAS No. 146328-24-7

Dimethyl N-hydroxyaspartate

Cat. No.: B12558348
CAS No.: 146328-24-7
M. Wt: 177.16 g/mol
InChI Key: WBIWRXKJPJQOEG-UHFFFAOYSA-N
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Description

Dimethyl N-hydroxyaspartate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of aspartic acid, where the amino group is replaced by a dimethylamino group, and the carboxyl group is hydroxylated. This compound is known for its role in biochemical studies and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl N-hydroxyaspartate typically involves the hydroxylation of dimethyl aspartate. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation of the aspartate moiety.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Dimethyl N-hydroxyaspartate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it back to dimethyl aspartate.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate dimethyl aspartate.

Scientific Research Applications

Dimethyl N-hydroxyaspartate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl N-hydroxyaspartate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Dimethyl aspartate: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.

    N-hydroxyaspartate: Similar structure but without the dimethyl groups, affecting its solubility and reactivity.

    Dimethyl fumarate: Shares the dimethyl group but has different functional groups, leading to distinct chemical properties.

Uniqueness: Dimethyl N-hydroxyaspartate is unique due to the presence of both dimethyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

146328-24-7

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

dimethyl 2-(hydroxyamino)butanedioate

InChI

InChI=1S/C6H11NO5/c1-11-5(8)3-4(7-10)6(9)12-2/h4,7,10H,3H2,1-2H3

InChI Key

WBIWRXKJPJQOEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)NO

Origin of Product

United States

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